Bienvenue dans la boutique en ligne BenchChem!

6-Pentylpyrimidine-2,4(1h,3h)-dione

Lipophilicity Drug-likeness Membrane permeability

6-Pentylpyrimidine-2,4(1H,3H)-dione, also referred to as 6-n-pentyluracil, is a 6-alkyl-substituted uracil derivative within the pyrimidine-2,4-dione class (molecular formula C₉H₁₄N₂O₂, MW 182.22 g/mol). The compound bears an n-pentyl chain directly attached at the C6 position of the uracil core, distinguishing it from 5-substituted uracils such as thymine (5-methyluracil) and 5-fluorouracil, as well as from 6-aminoalkyl or 6-aryl uracil analogs.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 13318-61-1
Cat. No. B12928600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pentylpyrimidine-2,4(1h,3h)-dione
CAS13318-61-1
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=O)NC(=O)N1
InChIInChI=1S/C9H14N2O2/c1-2-3-4-5-7-6-8(12)11-9(13)10-7/h6H,2-5H2,1H3,(H2,10,11,12,13)
InChIKeyCPIVDBMTUAMXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pentylpyrimidine-2,4(1H,3H)-dione (CAS 13318-61-1): Core Identity and Procurement-Relevant Classification


6-Pentylpyrimidine-2,4(1H,3H)-dione, also referred to as 6-n-pentyluracil, is a 6-alkyl-substituted uracil derivative within the pyrimidine-2,4-dione class (molecular formula C₉H₁₄N₂O₂, MW 182.22 g/mol) [1]. The compound bears an n-pentyl chain directly attached at the C6 position of the uracil core, distinguishing it from 5-substituted uracils such as thymine (5-methyluracil) and 5-fluorouracil, as well as from 6-aminoalkyl or 6-aryl uracil analogs . It is catalogued under NSC numbers 102027 and 211576 in the NCI Developmental Therapeutics Program repository and carries the DSSTox substance ID DTXSID60295450 [1]. The compound has been investigated across multiple biological screening contexts, including anticancer, antimalarial, antivenom, and antifungal assays, though quantitative comparative efficacy data remain sparse relative to more extensively profiled uracil derivatives [2].

Why 6-Pentylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Shorter-Chain or Positional Isomer Uracil Analogs


The 6-n-pentyl chain on this compound is not merely a interchangeable hydrophobic appendage; it dictates a specific lipophilicity window (XLogP3 = 1.1), conformational flexibility (4 rotatable bonds), and binding pocket occupancy profile that shorter or longer alkyl chains do not replicate [1]. In the structurally related 6-(alkylamino)uracil series, the n-pentyl group was specifically identified as optimal for occupying the planar enzyme binding site of Bacillus subtilis DNA polymerase III, with both shorter (methyl, ethyl, propyl, butyl) and longer (heptyl, octyl) chains yielding weaker inhibition [2]. Furthermore, the biological profile of 6-substituted uracils differs fundamentally from that of 5-substituted isomers: 5-substituted uracils (e.g., 5-fluorouracil) act primarily as antimetabolites via incorporation into nucleic acids, whereas 6-alkyluracils engage distinct targets including DNA polymerases and thymidine phosphorylase [3]. Simple replacement with a shorter-chain 6-alkyluracil or a positional isomer is therefore expected to produce a compound with altered target engagement, different pharmacokinetic partitioning, and a non-equivalent biological activity spectrum [1][2].

Quantitative Differentiation Evidence for 6-Pentylpyrimidine-2,4(1H,3H)-dione Versus its Closest Analogs


Lipophilicity Gradient: XLogP3 Differentiates 6-Pentyluracil from Shorter-Chain 6-Alkyluracils

6-Pentylpyrimidine-2,4(1H,3H)-dione exhibits a computed XLogP3 of 1.1, placing it in a lipophilicity range considered favorable for passive membrane permeability while avoiding the excessive hydrophobicity (XLogP3 > 3) associated with poor aqueous solubility, promiscuous protein binding, and elevated attrition risk in drug development [1]. In contrast, 6-methyluracil has an XLogP3 of -0.8 [2]. The 6-pentyl derivative is ~80-fold more lipophilic than the 6-methyl analog. This lipophilicity window is critical for applications requiring balanced partitioning between aqueous and lipid compartments, and the 6-pentyl compound occupies a differentiated position distinct from both the highly polar short-chain members and the excessively lipophilic long-chain (e.g., 6-octyl, 6-decyl) derivatives of the series [1].

Lipophilicity Drug-likeness Membrane permeability

DNA Polymerase III Binding Pocket: n-Pentyl Identified as Optimal Alkyl Chain Length

In a systematic structure-activity study of 6-(alkylamino)uracils as inhibitors of Bacillus subtilis DNA polymerase III, Wright et al. (1980) demonstrated that the n-pentyl and n-hexyl substituents were optimal for enzyme binding, with the n-pentyl group specifically noted to occupy the planar enzyme binding site [1]. Shorter alkyl chains (methyl through butyl) and longer chains (heptyl, octyl) produced weaker inhibition. While this study employed 6-(alkylamino)uracils (bearing an -NH- linker between C6 and the alkyl chain) rather than the direct 6-alkyluracils, the finding that the five-carbon chain length is optimal for occupying the DNA polymerase binding pocket provides a structural rationale for selecting the 6-pentyl substitution pattern over shorter or longer alkyl variants in polymerase-targeted screening campaigns [1].

DNA polymerase inhibition Antibacterial target Structure-activity relationship

Antiproliferative SAR Ceiling: Extending 6-Alkyl Chain Beyond Ethyl Does Not Improve Activity in Ceramide Analogues

Macchia et al. (2003) synthesized a series of thiouracil and uracil analogues of ceramide with varying 6-alkyl substituents (n-propyl, n-butyl, i-butyl, neo-pentyl) and tested them for antiproliferative activity [1]. The study concluded that while significant antiproliferative activity was maintained, none of the compounds with longer alkyl chains showed any improvement over the 6-ethyl-substituted counterparts [1]. This finding establishes that for antiproliferative applications in ceramide-mimetic contexts, the 6-pentyl chain does not confer a potency advantage over the simpler 6-ethyl derivative. However, this same result implies that the 6-pentyl compound may offer equivalent potency with altered physicochemical properties (solubility, logP, protein binding), which could be advantageous for formulation or pharmacokinetic optimization without sacrificing target activity [1].

Antiproliferative Ceramide analogues Cancer

Qualitative Multi-Target Biological Activity Profile Supporting Broad-Spectrum Screening Utility

The AOD database (LIN-Group) curates a multi-target activity profile for 6-pentylpyrimidine-2,4(1H,3H)-dione that includes: (i) anticarcinogenic activity preventing DMBA-induced transformation of JB6 cells; (ii) antipromoter activity against TPA-induced promotion in JB6 cells; (iii) antimalarial activity killing P. falciparum; (iv) antivenom activity neutralizing N. naja venom lethal effects and inhibiting venom phospholipase A2; (v) antifungal activity inhibiting A. niger cilia formation; and (vi) inhibition of paw edema formation induced by phospholipase A2 in Swiss Wistar mice [1]. Notably, the compound is reported as non-toxic and non-allergenic [1]. This multi-target profile is broader than that typically reported for shorter-chain 6-alkyluracils, although quantitative potency data (IC₅₀, MIC, EC₅₀) are not provided for any of these endpoints [1]. The lack of quantitative benchmarking against reference compounds limits the strength of this evidence for procurement decisions.

Anticarcinogenic Antimalarial Phospholipase A2 inhibition Antifungal

Recommended Application Scenarios for 6-Pentylpyrimidine-2,4(1H,3H)-dione Based on Evidenced Differentiation


DNA Polymerase-Targeted Antibacterial Screening with Optimized Alkyl Chain Length

For research programs targeting bacterial DNA polymerase III (or homologous replicative polymerases in Gram-positive organisms), 6-pentylpyrimidine-2,4(1H,3H)-dione represents the alkyl chain length predicted to be optimal for planar enzyme binding site occupancy, based on the SAR established by Wright et al. (1980) in the structurally related 6-(alkylamino)uracil series [1]. The compound can serve as a scaffold for further derivatization (e.g., introduction of an amino linker at C6, halogenation at C5, or N3-substitution) to develop potent and selective antibacterial polymerase inhibitors. Researchers should note that direct 6-alkyl substitution (as in this compound) differs from the 6-alkylamino motif studied by Wright et al., and confirmatory binding assays should be performed.

Lipophilicity-Dependent Cellular Uptake Studies in the 6-Alkyluracil Gradient

With an XLogP3 of 1.1, 6-pentylpyrimidine-2,4(1H,3H)-dione occupies a strategic position in the lipophilicity gradient of 6-alkyluracils, being ~80-fold more lipophilic than 6-methyluracil (XLogP3 = -0.8) yet avoiding the excessive hydrophobicity of longer-chain derivatives [1][2]. This makes it well-suited for systematic studies correlating alkyl chain length with membrane permeability, intracellular accumulation, or tissue distribution in a series where all other structural features are held constant. The compound's computed drug-likeness parameters (MW 182.22, 2 HBD, 2 HBA, 4 rotatable bonds) place it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five.

Ceramide Pathway Research Requiring Potency-Neutral Physicochemical Modulation

In ceramide analogue development for antiproliferative applications, Macchia et al. (2003) demonstrated that extending the 6-alkyl chain beyond ethyl does not improve potency but also does not abolish activity [1]. This positions 6-pentylpyrimidine-2,4(1H,3H)-dione as a candidate for ceramide-mimetic constructs where the research objective is to modulate physicochemical properties (solubility, logD, protein binding, formulation compatibility) while maintaining antiproliferative efficacy equivalent to the 6-ethyl benchmark. This is particularly relevant for in vivo studies where altered pharmacokinetic partitioning is desired without potency trade-offs.

Phospholipase A2 Inhibition and Antivenom Discovery Programs

The compound's reported ability to inhibit phospholipase A2 from N. naja venom and suppress paw edema formation in Swiss Wistar mice (AOD Database) [1] supports its consideration as a starting scaffold for antivenom or anti-inflammatory PLA2 inhibitor development. The non-toxic and non-allergenic profile reported in this database further strengthens its suitability for in vivo follow-up studies, though researchers must independently validate these qualitative claims with quantitative dose-response data before committing to large-scale procurement.

Quote Request

Request a Quote for 6-Pentylpyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.